Cas no 80709-78-0 (ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate)

ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Ethyl2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (ACI)
- 2-Methyl-4H-fluro[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- AS-68178
- SCHEMBL3558341
- MFCD00179150
- CS-W006617
- F1907-1437
- 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate
- 80709-78-0
- AKOS005141676
- GDOXDFUPXCOUGX-UHFFFAOYSA-
- Ethyl 2-methyl-4H-furo[3 pound not2-b]pyrrole-5-carboxylate
- DB-075700
- InChI=1/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
- DTXSID50508420
- ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
-
- MDL: MFCD00179150
- インチ: 1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
- InChIKey: GDOXDFUPXCOUGX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1NC2=C(OC(C)=C2)C=1)OCC
計算された属性
- せいみつぶんしりょう: 193.07389321g/mol
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.243±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 111 ºC (benzene )
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.585
- ようかいど: 極微溶性(0.39 g/l)(25ºC)、
- じょうきあつ: No data available
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB288547-250 mg |
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester; . |
80709-78-0 | 250 mg |
€399.00 | 2023-07-20 | ||
abcr | AB288547-1 g |
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester; . |
80709-78-0 | 1 g |
€909.00 | 2023-07-20 | ||
abcr | AB288547-100 mg |
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester; . |
80709-78-0 | 100 mg |
€254.50 | 2023-07-20 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195139-25mg |
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate |
80709-78-0 | 96% | 25mg |
¥258.90 | 2023-09-03 | |
Life Chemicals | F1907-1437-10g |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 95%+ | 10g |
$2134.0 | 2023-09-07 | |
TRC | E287371-500mg |
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
Apollo Scientific | OR939371-250mg |
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 95% | 250mg |
£185.00 | 2025-02-21 | |
TRC | E287371-100mg |
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-1437-2.5g |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 95%+ | 2.5g |
$1016.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846951-100mg |
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 96% | 100mg |
672.00 | 2021-05-17 |
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 合成方法
ごうせいかいろ 1
1.2 Solvents: Toluene ; 1 h, reflux
ごうせいかいろ 2
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Raw materials
- 5-Methylfurfural
- Ethyl 2-Azidoacetate
- 2-Propenoic acid, 2-azido-3-(5-methyl-2-furanyl)-, ethyl ester
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Preparation Products
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylateに関する追加情報
Ethyl 2-Methyl-4H-Furo[3,2-B]pyrrole-5-Carboxylate: A Comprehensive Overview
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 80709-78-0) is a unique organic compound with a complex structure that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of fused heterocyclic compounds, which are known for their versatile applications in drug design, optoelectronic materials, and advanced chemical synthesis. The structure of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate consists of a furo[3,2-b]pyrrole ring system with a methyl group at position 2 and an ethyl carboxylate substituent at position 5. This combination of functional groups makes it highly reactive and suitable for various chemical transformations.
Recent studies have highlighted the potential of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in the synthesis of fluorescent sensors for detecting metal ions and organic molecules. The furo[3,2-b]pyrrole core exhibits strong fluorescence quenching effects when coordinated with metal ions such as Cu²⁺ and Fe³⁺, making it an ideal candidate for sensing applications. Furthermore, the ethyl carboxylate group provides additional functionality by enabling easy modification of the compound's surface properties through esterification or hydrolysis reactions.
In addition to its sensing applications, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has shown promise in the field of photovoltaics. Recent research has demonstrated that derivatives of this compound can be incorporated into organic solar cells to enhance their efficiency by improving charge transport properties. The conjugated π-system in the furo[3,2-b]pyrrole ring allows for efficient absorption of visible light and facilitates electron delocalization across the molecule. This property is particularly advantageous in dye-sensitized solar cells (DSSCs), where light-harvesting dyes play a critical role in converting sunlight into electrical energy.
The synthesis of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of a suitably substituted dienamine intermediate under acidic or basic conditions to form the furo[3,2-b]pyrrole ring system. Subsequent functionalization steps are then employed to introduce the methyl and ethyl carboxylate groups at specific positions on the ring. These reactions often require the use of protecting groups and catalysts to ensure regioselectivity and minimize side reactions.
From a structural perspective, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate exhibits a high degree of symmetry due to the planar nature of its aromatic rings. This symmetry contributes to its stability under thermal and photochemical conditions, making it suitable for long-term applications in harsh environments. The presence of electron-donating methyl and ester groups further enhances its electronic properties by modulating the energy levels of the π-system. These features make it an attractive candidate for applications in nonlinear optics and electronic devices.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits strong electron-donating capabilities due to resonance effects within its conjugated system. This property has been leveraged in designing new classes of organic semiconductors with improved charge carrier mobility. Moreover, molecular dynamics simulations have shown that ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can self-assemble into ordered nanostructures under certain solvent conditions, opening up possibilities for its use in nanotechnology applications.
In conclusion, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 80709-78-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block for constructing advanced materials with tailored functionalities. Ongoing research continues to uncover new ways to harness its properties for innovative solutions in areas such as sensing technology, photovoltaics, and electronic devices.
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